4-Cyclopropoxy-5-sulfamoylpicolinamide
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Overview
Description
4-Cyclopropoxy-5-sulfamoylpicolinamide is a chemical compound with the molecular formula C9H11N3O4S and a molecular weight of 257.27 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-sulfamoylpicolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The picolinamide core can be synthesized through the reaction of picolinic acid with ammonia or an amine under suitable conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the picolinamide core with sulfamoyl chloride in the presence of a base such as triethylamine.
Cyclopropoxy Group Addition:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-sulfamoylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the sulfamoyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-Cyclopropoxy-5-sulfamoylpicolinamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-sulfamoylpicolinamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with a similar cyclopropoxy group.
3-Formylphenylboronic Acid and 4-Formylphenylboronic Acid: Compounds with similar functional groups used in organic synthesis.
Uniqueness
4-Cyclopropoxy-5-sulfamoylpicolinamide is unique due to its combination of a cyclopropoxy group and a sulfamoyl group attached to a picolinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H11N3O4S |
---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H11N3O4S/c10-9(13)6-3-7(16-5-1-2-5)8(4-12-6)17(11,14)15/h3-5H,1-2H2,(H2,10,13)(H2,11,14,15) |
InChI Key |
LBTUVEVWRSCARX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2S(=O)(=O)N)C(=O)N |
Origin of Product |
United States |
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